molecular formula C19H14BrClN6O3 B2455648 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 893923-34-7

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2455648
CAS No.: 893923-34-7
M. Wt: 489.71
InChI Key: KCMBUGHYNWGAGN-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide ( 893923-34-7) is a specialized small molecule research compound with a molecular formula of C19H14BrClN6O3 and a molecular weight of 489.7 g/mol . This complex heterocyclic compound features a triazolopyrimidinone core structure, which is of significant interest in medicinal chemistry and drug discovery research. The chemical structure incorporates both a 4-bromophenyl group attached to the triazole ring and a 5-chloro-2-methoxyphenyl moiety through an acetamide linker, suggesting potential as a key scaffold for developing enzyme inhibitors and receptor modulators . While the specific mechanism of action for this precise compound is still under investigation, compounds within this structural class have demonstrated notable biological activities in research settings, particularly as protein kinase inhibitors and allosteric modulators. Researchers utilize this chemical entity primarily in biochemical assay development, high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex pharmaceutical candidates. The presence of both bromo and chloro substituents makes this compound particularly valuable for further synthetic modifications through cross-coupling reactions and other transition metal-catalyzed transformations. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN6O3/c1-30-15-7-4-12(21)8-14(15)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)13-5-2-11(20)3-6-13/h2-8,10H,9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMBUGHYNWGAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel synthetic derivative belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrClN6O3C_{20}H_{18}BrClN_6O_3, with a molecular weight of approximately 436.75 g/mol. The structural features include a triazole ring and a pyrimidine moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that it may interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in malignant cells. The presence of halogen substituents (bromine and chlorine) is believed to enhance its interaction with biological targets.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Below is a summary of findings from different studies:

Cell Line IC50 (µM) Mechanism Reference
MGC-8030.87Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)1.02G2/M phase arrest and apoptosis
HeLa (Cervical Cancer)0.75Disruption of microtubule networks
HepG-2 (Liver Cancer)0.09Increased caspase-3 activity

Case Studies

  • Study on MGC-803 Cell Line : The compound showed an IC50 value of 0.87 µM, indicating potent anticancer activity against gastric cancer cells. The study highlighted the induction of apoptosis as a primary mechanism of action, supported by increased levels of apoptotic markers such as caspase-3.
  • Evaluation on A549 and HeLa Cell Lines : In another study, the compound demonstrated IC50 values of 1.02 µM and 0.75 µM against A549 and HeLa cells respectively. The mechanism involved G2/M phase cell cycle arrest and significant morphological changes indicative of apoptosis.

Safety Profile

Preliminary toxicity assessments indicate that the compound possesses a favorable safety profile, with minimal cytotoxic effects on normal human cells compared to its potent activity against cancerous cells.

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